Cas no 1997102-17-6 (tert-butyl N-(3-cyclopentyl-2-oxopropyl)carbamate)

Tert-butyl N-(3-cyclopentyl-2-oxopropyl)carbamate is a protected amine derivative featuring a tert-butoxycarbonyl (Boc) group and a cyclopentyl-substituted ketone moiety. This compound serves as a versatile intermediate in organic synthesis, particularly in peptide coupling and pharmaceutical applications. The Boc group provides stability under basic conditions while allowing selective deprotection under acidic conditions, facilitating controlled synthetic pathways. The cyclopentyl ketone functionality enhances reactivity in nucleophilic additions and reductive aminations. Its well-defined structure and high purity make it suitable for precise modifications in complex molecule construction. The compound is commonly employed in medicinal chemistry for the development of bioactive molecules and chiral auxiliaries.
tert-butyl N-(3-cyclopentyl-2-oxopropyl)carbamate structure
1997102-17-6 structure
Product name:tert-butyl N-(3-cyclopentyl-2-oxopropyl)carbamate
CAS No:1997102-17-6
MF:C13H23NO3
Molecular Weight:241.326624155045
CID:6570175
PubChem ID:165468615

tert-butyl N-(3-cyclopentyl-2-oxopropyl)carbamate 化学的及び物理的性質

名前と識別子

    • 1997102-17-6
    • EN300-797018
    • tert-butyl N-(3-cyclopentyl-2-oxopropyl)carbamate
    • インチ: 1S/C13H23NO3/c1-13(2,3)17-12(16)14-9-11(15)8-10-6-4-5-7-10/h10H,4-9H2,1-3H3,(H,14,16)
    • InChIKey: YYZMFVSYZLQAQP-UHFFFAOYSA-N
    • SMILES: O=C(CNC(=O)OC(C)(C)C)CC1CCCC1

計算された属性

  • 精确分子量: 241.16779360g/mol
  • 同位素质量: 241.16779360g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 17
  • 回転可能化学結合数: 6
  • 複雑さ: 275
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.8
  • トポロジー分子極性表面積: 55.4Ų

tert-butyl N-(3-cyclopentyl-2-oxopropyl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-797018-1.0g
tert-butyl N-(3-cyclopentyl-2-oxopropyl)carbamate
1997102-17-6 95%
1.0g
$699.0 2024-05-22
Enamine
EN300-797018-0.5g
tert-butyl N-(3-cyclopentyl-2-oxopropyl)carbamate
1997102-17-6 95%
0.5g
$671.0 2024-05-22
Enamine
EN300-797018-2.5g
tert-butyl N-(3-cyclopentyl-2-oxopropyl)carbamate
1997102-17-6 95%
2.5g
$1370.0 2024-05-22
Enamine
EN300-797018-0.25g
tert-butyl N-(3-cyclopentyl-2-oxopropyl)carbamate
1997102-17-6 95%
0.25g
$642.0 2024-05-22
Enamine
EN300-797018-0.05g
tert-butyl N-(3-cyclopentyl-2-oxopropyl)carbamate
1997102-17-6 95%
0.05g
$587.0 2024-05-22
Enamine
EN300-797018-10.0g
tert-butyl N-(3-cyclopentyl-2-oxopropyl)carbamate
1997102-17-6 95%
10.0g
$3007.0 2024-05-22
Enamine
EN300-797018-5.0g
tert-butyl N-(3-cyclopentyl-2-oxopropyl)carbamate
1997102-17-6 95%
5.0g
$2028.0 2024-05-22
Enamine
EN300-797018-0.1g
tert-butyl N-(3-cyclopentyl-2-oxopropyl)carbamate
1997102-17-6 95%
0.1g
$615.0 2024-05-22

tert-butyl N-(3-cyclopentyl-2-oxopropyl)carbamate 関連文献

tert-butyl N-(3-cyclopentyl-2-oxopropyl)carbamateに関する追加情報

Professional Introduction to Compound with CAS No. 1997102-17-6 and Product Name: Tert-butyl N-(3-cyclopentyl-2-oxopropyl)carbamate

The compound with the CAS number 1997102-17-6 and the product name Tert-butyl N-(3-cyclopentyl-2-oxopropyl)carbamate represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in drug development and synthetic chemistry. The molecular structure of this compound consists of a tert-butyl group attached to a carbamate moiety, which is further linked to a 3-cyclopentyl-2-oxopropyl side chain. Such a configuration not only contributes to its distinct chemical properties but also opens up diverse possibilities for its utilization in various scientific domains.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of novel carbamate-based compounds, owing to their versatile biological activities. The Tert-butyl N-(3-cyclopentyl-2-oxopropyl)carbamate stands out as a promising candidate in this category, primarily due to its ability to interact with biological targets in a manner that is both selective and potent. This has been particularly observed in studies where the compound has been evaluated for its potential role in modulating enzyme activity and cellular signaling pathways. The presence of the cyclopentyl group in its structure enhances its lipophilicity, making it an attractive candidate for oral administration and improving bioavailability.

One of the most compelling aspects of this compound is its potential application in the development of new therapeutic agents. Researchers have been particularly interested in its interaction with enzymes that are involved in metabolic pathways relevant to various diseases. For instance, preliminary studies have suggested that Tert-butyl N-(3-cyclopentyl-2-oxopropyl)carbamate may exhibit inhibitory effects on certain kinases, which are known to play a crucial role in cancer progression. The carbamate moiety, being a well-known pharmacophore, contributes to the compound's ability to bind effectively to these targets. Furthermore, the tert-butyl group provides steric hindrance, which can enhance binding affinity and selectivity.

The synthesis of Tert-butyl N-(3-cyclopentyl-2-oxopropyl)carbamate has been a subject of intense research due to its complex structural features. The process typically involves multi-step reactions, starting from readily available precursors such as cyclopentanone and acrylaldehyde. The key step in the synthesis involves the formation of the carbamate bond, which is achieved through nucleophilic substitution reactions. Advanced catalytic methods have been employed to optimize yield and purity, ensuring that the final product meets stringent pharmaceutical standards.

Recent advancements in computational chemistry have also played a pivotal role in understanding the behavior of this compound. Molecular modeling studies have provided insights into its binding interactions with biological targets at an atomic level. These studies have not only helped in rationalizing its observed biological activities but also guided further modifications to enhance its efficacy and safety profile. For instance, virtual screening techniques have been used to identify potential analogs of Tert-butyl N-(3-cyclopentyl-2-oxopropyl)carbamate that may exhibit improved pharmacokinetic properties.

The pharmacological profile of this compound is another area of significant interest. Preclinical studies have demonstrated that it exhibits moderate solubility in both water and organic solvents, which is advantageous for formulating it into various dosage forms. Additionally, preliminary toxicological assessments have shown that it is well-tolerated at therapeutic doses, although further studies are needed to fully characterize its safety profile. The compound's stability under different storage conditions has also been evaluated, ensuring that it remains effective over prolonged periods.

In conclusion, Tert-butyl N-(3-cyclopentyl-2-oxopropyl)carbamate (CAS No. 1997102-17-6) represents a fascinating example of how structural innovation can lead to the development of novel therapeutic agents. Its unique molecular architecture and promising biological activities make it a valuable asset in the pharmaceutical industry's quest for new treatments for various diseases. As research continues to uncover more about its properties and potential applications, it is likely that this compound will play an increasingly important role in drug development efforts worldwide.

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